5,6-Dihydroisoquinoline
Overview
Description
5,6-Dihydroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines It is characterized by a partially saturated isoquinoline ring, which distinguishes it from fully aromatic isoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroisoquinoline can be achieved through several methods. One common approach involves the reduction of isoquinoline using hydrogenation techniques. Another method includes the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes, is a well-known method for synthesizing isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of isoquinoline. This process is carried out under controlled conditions using metal catalysts such as palladium or platinum. The reaction is conducted at elevated temperatures and pressures to ensure complete reduction of the aromatic ring .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or platinum.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Isoquinoline and its derivatives.
Reduction: Tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
5,6-Dihydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dihydroisoquinoline involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors in the nervous system, modulating their activity and influencing neurotransmission pathways .
Comparison with Similar Compounds
Isoquinoline: Fully aromatic and lacks the partial saturation seen in 5,6-Dihydroisoquinoline.
Tetrahydroisoquinoline: Fully saturated isoquinoline derivative.
Quinoline: Similar structure but with a nitrogen atom in a different position on the ring.
Uniqueness: this compound is unique due to its partial saturation, which imparts different chemical reactivity and biological activity compared to fully aromatic or fully saturated isoquinoline derivatives. This partial saturation allows for selective reactions that are not possible with other isoquinoline derivatives .
Properties
IUPAC Name |
5,6-dihydroisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h2,4-7H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXACLMDMQJIEEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488071 | |
Record name | 5,6-Dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50488071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60498-99-9 | |
Record name | 5,6-Dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50488071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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